molecular formula C6H11N5S B2455807 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine CAS No. 1384428-55-0

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine

Cat. No.: B2455807
CAS No.: 1384428-55-0
M. Wt: 185.25
InChI Key: KUHWHTNUSQJVKP-UHFFFAOYSA-N
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Description

“5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine” is a compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the thiadiazole and piperazine rings. The exact structure would depend on the specific arrangement of these rings and the presence of any additional functional groups .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by the reactivity of the thiadiazole and piperazine rings. For example, the nitrogen atoms in these rings could potentially act as nucleophiles in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the nitrogen and sulfur atoms could potentially make this compound polar and capable of forming hydrogen bonds .

Safety and Hazards

The safety and hazards associated with “5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine” would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for “5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine” could potentially include further studies on its synthesis, properties, and potential biological activities. Given the interesting properties of thiadiazole and piperazine derivatives, this compound could potentially be of interest in fields such as medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other piperazine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . For instance, some piperazine derivatives have been found to exhibit inhibitory activity against certain enzymes . The nature of these interactions is likely to be influenced by the specific structural features of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine, including the presence of the piperazine and thiadiazole rings.

Cellular Effects

The effects of this compound on cellular processes are currently unknown. Given its structural features, it is plausible that it could influence cell function in a number of ways. For example, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Future studies could help to identify any enzymes or cofactors that it interacts with, and could also provide information on its effects on metabolic flux or metabolite levels .

Transport and Distribution

Future studies could help to identify any transporters or binding proteins that it interacts with, and could also provide information on its localization or accumulation .

Subcellular Localization

Future studies could help to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

5-piperazin-1-yl-1,2,4-thiadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5S/c7-5-9-6(12-10-5)11-3-1-8-2-4-11/h8H,1-4H2,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHWHTNUSQJVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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